(3-hydroxy-4-methoxycarbonyl-5-pentylphenyl) 2,4-dihydroxy-6-(2-oxoheptyl)benzoate
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Overview
Description
“(3-hydroxy-4-methoxycarbonyl-5-pentylphenyl) 2,4-dihydroxy-6-(2-oxoheptyl)benzoate” is a complex organic compound that belongs to the class of phenyl benzoates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(3-hydroxy-4-methoxycarbonyl-5-pentylphenyl) 2,4-dihydroxy-6-(2-oxoheptyl)benzoate” typically involves multi-step organic reactions. The starting materials are often commercially available phenols and benzoic acids. The synthesis may include:
Esterification: Reacting the phenol with a carboxylic acid derivative to form the ester linkage.
Hydroxylation: Introducing hydroxyl groups at specific positions on the aromatic rings.
Alkylation: Adding alkyl groups to the aromatic rings to form the pentyl and heptyl chains.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Using large reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors to improve efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
“(3-hydroxy-4-methoxycarbonyl-5-pentylphenyl) 2,4-dihydroxy-6-(2-oxoheptyl)benzoate” can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester and ketone groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its unique chemical properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “(3-hydroxy-4-methoxycarbonyl-5-pentylphenyl) 2,4-dihydroxy-6-(2-oxoheptyl)benzoate” involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and ester groups allow it to form hydrogen bonds and other interactions with biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Phenyl Benzoates: Compounds with similar ester linkages and aromatic rings.
Hydroxybenzoates: Compounds with hydroxyl groups on the benzoate structure.
Uniqueness
“(3-hydroxy-4-methoxycarbonyl-5-pentylphenyl) 2,4-dihydroxy-6-(2-oxoheptyl)benzoate” is unique due to its specific combination of functional groups and alkyl chains, which confer distinct chemical and biological properties.
Properties
CAS No. |
19314-71-7 |
---|---|
Molecular Formula |
C27H34O8 |
Molecular Weight |
486.561 |
IUPAC Name |
(3-hydroxy-4-methoxycarbonyl-5-pentylphenyl) 2,4-dihydroxy-6-(2-oxoheptyl)benzoate |
InChI |
InChI=1S/C27H34O8/c1-4-6-8-10-17-14-21(16-23(31)24(17)26(32)34-3)35-27(33)25-18(13-20(29)15-22(25)30)12-19(28)11-9-7-5-2/h13-16,29-31H,4-12H2,1-3H3 |
InChI Key |
LZLMZXJSGNQSHG-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC(=CC(=C1C(=O)OC)O)OC(=O)C2=C(C=C(C=C2CC(=O)CCCCC)O)O |
Synonyms |
2,4-Dihydroxy-6-(2-oxoheptyl)benzoic acid 3-hydroxy-4-(methoxycarbonyl)-5-pentylphenyl ester |
Origin of Product |
United States |
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